molecular formula C20H20N2OS B401009 4-tert-butyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

4-tert-butyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B401009
M. Wt: 336.5g/mol
InChI Key: JXOGYJOCFUSOPS-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-(4-phenyl-thiazol-2-yl)-benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This compound, in particular, has shown promising antibacterial activity, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of 4-tert-Butyl-N-(4-phenyl-thiazol-2-yl)-benzamide involves several steps. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring is typically formed by the cyclization of α-haloketones with thiourea under basic conditions.

    Substitution Reaction: The phenyl group is introduced to the thiazole ring through a substitution reaction using phenyl halides.

    Amidation: The final step involves the reaction of the thiazole derivative with 4-tert-butylbenzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-tert-Butyl-N-(4-phenyl-thiazol-2-yl)-benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring can be substituted with different nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, and amine derivatives.

Scientific Research Applications

4-tert-Butyl-N-(4-phenyl-thiazol-2-yl)-benzamide has several scientific research applications:

Mechanism of Action

The antibacterial activity of 4-tert-Butyl-N-(4-phenyl-thiazol-2-yl)-benzamide is attributed to its ability to disrupt bacterial cell membranes. The compound interacts with the lipid bilayer of bacterial cells, causing membrane destabilization and pore formation. This leads to leakage of cellular contents and ultimately cell death. The molecular targets and pathways involved include the inhibition of key enzymes involved in cell wall synthesis and protein synthesis .

Comparison with Similar Compounds

4-tert-Butyl-N-(4-phenyl-thiazol-2-yl)-benzamide can be compared with other thiazole derivatives, such as:

The uniqueness of 4-tert-Butyl-N-(4-phenyl-thiazol-2-yl)-benzamide lies in its specific substitution pattern, which imparts distinct antibacterial properties and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C20H20N2OS

Molecular Weight

336.5g/mol

IUPAC Name

4-tert-butyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C20H20N2OS/c1-20(2,3)16-11-9-15(10-12-16)18(23)22-19-21-17(13-24-19)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,21,22,23)

InChI Key

JXOGYJOCFUSOPS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

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